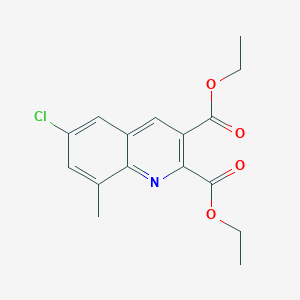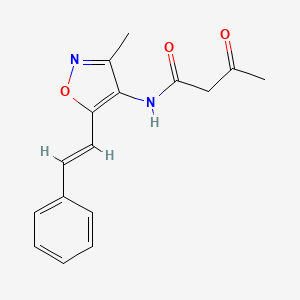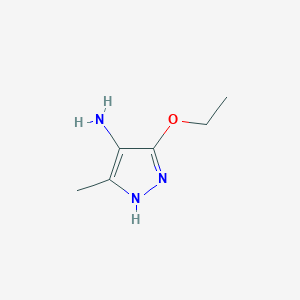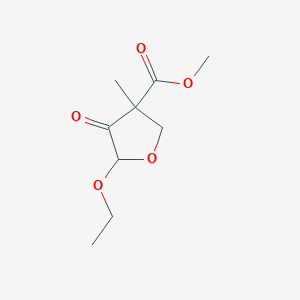
2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a pyrrole ring substituted with hydroxy, nitro, and formyl groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde typically involves the nitration of 2-hydroxy-1H-pyrrole-3-carbaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product . The reaction is followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Hydroxy-4-nitro-1H-pyrrole-3-carboxylic acid.
Reduction: 2-Hydroxy-4-amino-1H-pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to specific targets .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Similar in structure but with an indole ring instead of a pyrrole ring.
2-Hydroxy-1H-pyrrole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrrole-3-carbaldehyde: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde is unique due to the presence of both hydroxy and nitro groups on the pyrrole ring, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields of research .
特性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
156.10 g/mol |
IUPAC名 |
2-hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4N2O4/c8-2-3-4(7(10)11)1-6-5(3)9/h1-2,6,9H |
InChIキー |
VLSRACHEBBHOIX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N1)O)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


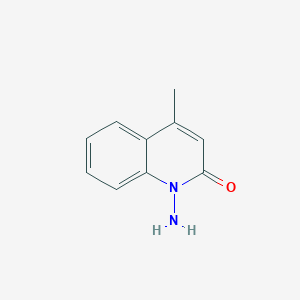
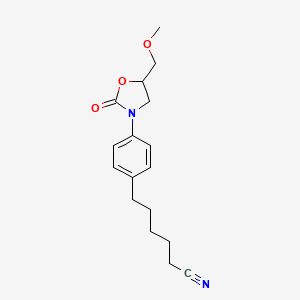
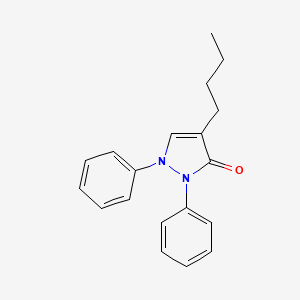
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
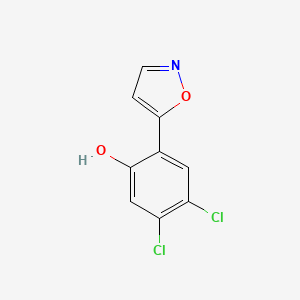
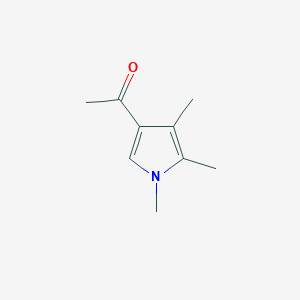
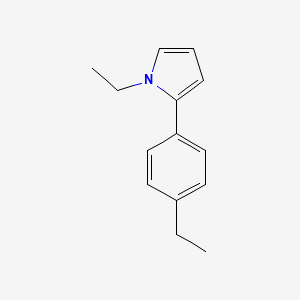
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)

